Home > Products > Screening Compounds P25443 > 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 923183-57-7

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2857386
CAS Number: 923183-57-7
Molecular Formula: C10H15N5O2
Molecular Weight: 237.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanthine derivatives and purine-2,6-diones are a class of heterocyclic compounds that exhibit a wide range of biological activities. [, , ] They are often found as structural components in natural products and are widely investigated in medicinal chemistry for their potential therapeutic applications. []

Synthesis Analysis

The synthesis of these compounds typically involves multi-step procedures, often starting from commercially available xanthine or purine derivatives. [, , ] Common reactions include alkylation, amination, and condensation reactions. [, , ] For instance, the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones involves the introduction of a thietanyl protecting group followed by alkylation and nucleophilic substitution reactions. [] Another study utilized a one-pot process for the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, starting from 8-bromo-3-methyl-xanthine. []

Molecular Structure Analysis

Xanthine derivatives and purine-2,6-diones are characterized by their bicyclic heterocyclic structure, containing a pyrimidine ring fused to an imidazole ring. [, ] Substituents at various positions on the ring system can significantly impact the biological activity and physicochemical properties of these compounds. [, , ] Structural analysis often employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds. [, , ] Crystal structure analysis has also been reported for some derivatives, providing detailed information on their three-dimensional structure. []

Mechanism of Action

The mechanism of action of these compounds is diverse and depends on the specific target and substituents present. [, , , , ] Some derivatives act as adenosine receptor antagonists, blocking the effects of adenosine at specific receptor subtypes. [, , , ] Others inhibit enzymes like phosphodiesterase, thereby affecting cyclic nucleotide signaling pathways. [, , ] For example, Linagliptin acts as a DPP-4 inhibitor, preventing the degradation of incretin hormones and enhancing insulin secretion. [, ]

Physical and Chemical Properties Analysis

Xanthine derivatives and purine-2,6-diones exhibit a wide range of physical and chemical properties depending on their specific structures. [, , ] They are typically solid compounds with varying solubility in different solvents. [, ] Spectroscopic techniques like UV-visible and infrared (IR) spectroscopy are often employed to characterize their absorption and functional group properties. [, , ]

Applications

Xanthine derivatives and purine-2,6-diones have found numerous applications in scientific research, particularly in the field of medicinal chemistry. [, , , , , , , , , ] They are being investigated for their potential as therapeutic agents for a variety of conditions, including:

  • Antitussive agents: Certain derivatives exhibit potent antitussive activity, with some showing a different pharmacological profile compared to traditional drugs like theophylline. []
  • Antiarrhythmic agents: Some 8-alkylamino substituted derivatives have been found to display strong prophylactic antiarrhythmic activity in experimental models. []
  • Protein kinase CK2 inhibitors: These compounds have shown promise as inhibitors of protein kinase CK2, an enzyme implicated in various cellular processes and diseases. []
  • Antidepressant agents: Several derivatives have demonstrated antidepressant activity in animal models, offering potential for novel treatment strategies. []
  • Acyl-CoA: Cholesterol acyltransferase inhibitors: These compounds have been explored as potential hypocholesterolemic agents due to their ability to inhibit the key enzyme involved in cholesterol esterification. []
  • Coronavirus helicase inhibitors: Some derivatives have been identified as inhibitors of coronavirus helicases, crucial enzymes for viral replication, representing potential targets for antiviral therapies. []
  • Anticancer agents: Several fused purine analogues have been synthesized and screened for anticancer activity, with some exhibiting potent activity against various cancer cell lines. []
  • Anti-diabetic agents: Linagliptin, a DPP-4 inhibitor, is a prominent example of a purine-2,6-dione derivative used in the treatment of type 2 diabetes. [, ]

8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Compound Description: The crystal structure of 8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (C9H11ClN4O2) was determined at 200(2) K. The compound crystallizes in the orthorhombic space group Pbca (no. 61) with unit cell dimensions a = 8.9735(4) Å, b = 12.2946(7) Å, c = 19.3751(11) Å, and a volume of 2137.6(2) Å3 [].

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound was identified as a potential inhibitor of the severe acute respiratory syndrome (SARS) coronavirus helicase. It exhibited inhibitory effects on both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, with IC50 values of 8.66 ± 0.26 µM and 41.6 ± 2.3 µM, respectively []. Importantly, it did not display cytotoxicity at concentrations up to 80 µM.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound (2), along with its 8-alkylamino substituted derivatives (11-17), were synthesized and evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their α1- and α2-adrenoreceptor affinities []. Compound 2 and its analog with an 8-(2-morpholin-4-yl-ethylamino) substituent (15) demonstrated potent prophylactic antiarrhythmic activity in experimentally induced arrhythmia (LD50/ED50 = 54.9 and 55.0, respectively). The 8-benzylamino (11) and 8-(pyridin-2-yl-methylamino) (12) analogs exhibited hypotensive activity. Notably, all the newly synthesized derivatives (11-17) and compound 2 displayed weak affinity for α1- (Ki = 0.225–1.400 µM) and α2- (Ki = 0.152–4.299 µM) receptors.

8-[(3R)-3-amino-1-pipéridinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1H-purine-2,6-dione (Linagliptin)

Compound Description: This compound, known as Linagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Studies have investigated its pharmacokinetics, metabolism, and disposition in humans []. The compound is primarily excreted through feces, with unchanged Linagliptin being the most abundant radioactive species in all matrices analyzed. Notably, a major metabolite, the S-3-hydroxypiperidinly derivative of Linagliptin, was observed at levels exceeding 10% of the parent compound's systemic exposure after oral administration. This metabolite was formed via a two-step mechanism involving a CYP3A4-dependent ketone formation and subsequent stereoselective reduction by Aldo-keto reductases and carbonyl reductases.

Properties

CAS Number

923183-57-7

Product Name

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(dimethylamino)-7-ethyl-3-methylpurine-2,6-dione

Molecular Formula

C10H15N5O2

Molecular Weight

237.263

InChI

InChI=1S/C10H15N5O2/c1-5-15-6-7(11-9(15)13(2)3)14(4)10(17)12-8(6)16/h5H2,1-4H3,(H,12,16,17)

InChI Key

BINDIBYCBUOEAH-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.